molecular formula C12H9N7O B2688125 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide CAS No. 1428379-68-3

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

Cat. No.: B2688125
CAS No.: 1428379-68-3
M. Wt: 267.252
InChI Key: PSMWEVXUFYEKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a chemical compound designed for research applications, featuring a pyrimidine core substituted with a pyrazole ring and a terminal carboxamide group. This scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Compounds based on the 6-(pyrazol-1-yl)pyrimidine structure have been investigated as potent and selective inhibitors for various kinase targets, such as Cyclin-dependent kinase 2 (CDK2), which is a prominent target in oncology research for its role in cell cycle progression . Similarly, the pyrazolylpyrimidine scaffold has been utilized in the discovery of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for inflammatory diseases, and other derivatives have shown antifungal activity by targeting mitochondrial function . The molecular structure of this compound is characteristic of kinase inhibitors that often function by binding to the ATP-binding site of the target kinase, potentially forming key hydrogen bond interactions with the hinge region of the kinase domain . Researchers may find this compound valuable for probing biological pathways, developing new therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N7O/c20-12(11-13-3-1-4-14-11)18-9-7-10(16-8-15-9)19-6-2-5-17-19/h1-8H,(H,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMWEVXUFYEKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Construction of the Pyrimidine Scaffold: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide can undergo nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

Inhibitors of Enzymatic Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide has been studied for its role as an inhibitor in various enzymatic pathways. For instance, it has been linked to the inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is crucial in lipid metabolism and signaling pathways. Structure–activity relationship (SAR) studies have demonstrated that modifications to the compound can significantly enhance its inhibitory potency .

Anticancer Potential

The compound falls within a class of pyrazolo[1,5-a]pyrimidines known for their anticancer properties. Research indicates that derivatives of this scaffold exhibit selective inhibition of cancer cell proliferation, making them promising candidates for further development as anticancer agents . The unique structural features of this compound facilitate interactions with specific molecular targets involved in tumor growth and metastasis.

Diabetes Treatment

Recent studies have highlighted compounds structurally related to this compound, such as TTP-399, which act as selective inhibitors of glucose-6-phosphatase. This inhibition plays a vital role in glucose metabolism and homeostasis, positioning these compounds as potential oral therapies for type 2 diabetes mellitus . The ability to regulate blood glucose levels without inducing hypoglycemia is particularly advantageous in diabetic treatment strategies.

Table 1: Summary of Key Findings on this compound

Study FocusKey FindingsReference
Enzyme InhibitionDemonstrated high potency against NAPE-PLD with modifications enhancing efficacy
Anticancer ActivityExhibited selective inhibition of cancer cell lines; further studies needed for clinical application
Diabetes ManagementRelated compounds effectively lower blood glucose levels in preclinical models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrimidine-pyrazole hybrids, such as 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6). Key differences include:

  • Substituent Variations : The target compound lacks the chlorine atom and methyl group present in the analogue but incorporates a pyrimidine-2-carboxamide group, which may alter electronic properties and hydrogen-bonding capabilities .

Crystallographic and Computational Insights

The structural determination of such compounds often relies on tools like SHELXL, a refinement program widely used in crystallography.

Data Table: Key Properties of N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide and Analogues

Property Target Compound 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Molecular Formula C₁₂H₁₀N₆O C₈H₉ClN₆
Molecular Weight (g/mol) 278.25 224.66
Key Functional Groups Pyrimidine, Pyrazole, Carboxamide Pyrimidine, Pyrazole, Chlorine, Methylamine
Potential Applications Kinase inhibition, oncology Intermediate for drug synthesis
Synthetic Accessibility Moderate (requires coupling of pyrimidine and pyrazole) High (commercially available)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis requires precise coupling of pyrimidine and pyrazole rings, which may limit scalability compared to simpler analogues .
  • Gaps in Data: Limited experimental pharmacokinetic or toxicity data are available for the target compound, highlighting the need for further preclinical studies.

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in various biological contexts. This article explores its biological activities, including herbicidal properties, anti-inflammatory effects, and anticancer potential, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H11N5O\text{C}_{12}\text{H}_{11}\text{N}_5\text{O}

This structure features a pyrimidine core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

1. Herbicidal Activity

Recent studies have evaluated the herbicidal potential of related pyrazolylpyrimidine derivatives. A notable study synthesized and tested a series of compounds, revealing that certain derivatives exhibited strong herbicidal activity against Pennisetum alopecuroides. The most potent compound showed an IC50 value of 1.90 mg/L, indicating effective root growth inhibition .

CompoundIC50 (mg/L)Effect
N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine1.90Strong root growth inhibition
2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine3.14Highest chlorophyll inhibition

The structure-activity relationship (SAR) analysis suggested that specific substitutions at the 6-position of the pyrimidine ring significantly influenced herbicidal efficacy, with alkynyloxy groups enhancing activity compared to other functional groups .

2. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted various compounds that selectively inhibit cyclooxygenase enzymes (COX), crucial in inflammatory processes. For instance, certain pyrazole derivatives demonstrated significant COX-2 selectivity and exhibited minimal gastrointestinal toxicity in animal models .

CompoundCOX-2 Selectivity IndexED50 (mg/kg)
Compound 125a8.22>2000
Compound 125b9.31>2000

These findings indicate the potential of this compound and its derivatives as safe anti-inflammatory agents .

3. Anticancer Activity

The anticancer properties of pyrazole-containing compounds have garnered attention due to their ability to induce apoptosis in cancer cells. Various studies reported that derivatives of this class exhibit cytotoxic effects against several cancer cell lines.

For example, one study reported that a related compound had an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anticancer activity .

Cell LineCompoundIC50 (µM)
MCF7Compound X3.79
A549Compound Y26
HepG2Compound Z0.95

The mechanisms of action often involve the inhibition of key signaling pathways associated with tumor growth and survival, such as Aurora-A kinase inhibition, which was noted in several studies .

Case Study 1: Herbicidal Evaluation

In a systematic evaluation of herbicidal activity among pyrazolylpyrimidines, researchers synthesized multiple derivatives and assessed their efficacy against common weeds. The findings showed that specific structural modifications led to enhanced herbicidal potency, providing insights into developing more effective agricultural chemicals.

Case Study 2: Anticancer Screening

A comprehensive screening of various pyrazole derivatives against multiple cancer cell lines revealed promising candidates for further development. For instance, one derivative demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide and its analogs?

The synthesis typically involves coupling pyrimidine intermediates with pyrazole derivatives. For example:

  • Step 1 : React 6-chloropyrimidin-4-amine with 1H-pyrazole in the presence of a palladium catalyst or under nucleophilic aromatic substitution conditions (e.g., THF, 60–80°C) to introduce the pyrazole moiety .
  • Step 2 : Couple the resulting intermediate with pyrimidine-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .
  • Purification : Column chromatography and recrystallization ensure >95% purity, confirmed by LCMS and HPLC .

Basic: How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz, CD3_3OD) resolves aromatic protons (δ 8.56–6.31 ppm) and confirms substitution patterns .
  • LCMS/HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 364.2 [M+1]) and isotopic patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >97% purity .

Basic: What in vitro assays are used to assess its biological activity?

  • Kinase Inhibition : Enzymatic assays (e.g., Src/Abl kinase inhibition) measure IC50_{50} values using ADP-GloTM^\text{TM} or fluorescence-based detection .
  • Cell Viability : Antiproliferative activity is tested in hematological (e.g., K562) and solid tumor cell lines via MTT or CellTiter-Glo®^\text{®} .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

  • Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole ring enhances metabolic stability and target affinity .
  • Pyrimidine Modifications : Replacing pyrimidine with triazolo[4,5-d]pyrimidine improves solubility while maintaining potency .
  • Carboxamide Linkers : Cyclopropylmethyl or hydroxyethyl groups in the carboxamide moiety reduce off-target interactions, as shown in GPR52 agonist studies .

Advanced: How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Poor in vivo activity may arise from rapid clearance or insufficient brain penetration (e.g., logP >3) .
  • Metabolite Identification : LC-HRMS screens for active metabolites (e.g., hydroxylated derivatives) that may contribute to efficacy .
  • Formulation Adjustments : Use PEGylated nanoparticles or co-solvents (e.g., Captisol®^\text{®}) to enhance solubility .

Advanced: What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target protein, followed by pull-down assays and mass spectrometry .
  • Thermal Shift Assays : Monitor protein melting temperature (Tm_m) shifts upon compound binding using differential scanning fluorimetry .
  • In Vivo Imaging : Radiolabel the compound (e.g., 18F^{18}F) for PET imaging to assess target distribution in disease models .

Advanced: How are selectivity profiles against off-target kinases evaluated?

  • Kinome-Wide Screening : Use panels like Eurofins KinaseProfilerTM^\text{TM} to test inhibition across 400+ kinases at 1 µM. Compounds with >50% inhibition for <10% of kinases are considered selective .
  • Crystallography : Resolve co-crystal structures (e.g., METTL3 binding pocket) to identify critical hydrogen bonds and hydrophobic interactions driving selectivity .

Advanced: What computational tools aid in optimizing physicochemical properties?

  • Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers to predict membrane permeability .
  • QSPR Models : Correlate logD (e.g., XlogP ≈2.6) and topological polar surface area (TPSA ≈87.5 Ų) with bioavailability .
  • Docking Studies : Use Schrödinger Glide®^\text{®} to prioritize substituents that improve binding energy (ΔG < -8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.